tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate
Description
Molecular Architecture and Stereochemical Considerations
The molecular formula of tert-butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate is C₁₀H₁₈FNO₄S , with a molecular weight of 267.32 g/mol . Its IUPAC name reflects a cyclopropane ring substituted at the 1-position with a fluorosulfonyl-methyl group and a methylcarbamate moiety. The stereochemistry of the cyclopropane ring is inherently constrained due to its planar structure, which forces bond angles to 60°, deviating significantly from the tetrahedral geometry of sp³-hybridized carbons .
The tert-butyl carbamate group is attached via a methylene linker, introducing additional steric bulk that restricts rotational freedom around the C–N bond. While the compound’s stereochemical configuration is not explicitly resolved in available data, the rigid cyclopropane framework suggests limited conformational flexibility, potentially favoring a single dominant stereoisomer in synthesis .
| Molecular Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈FNO₄S |
| Molecular Weight | 267.32 g/mol |
| Rotatable Bonds | 6 |
| Polar Surface Area | 72 Ų |
| Hydrogen Bond Acceptors | 3 |
Cyclopropane Ring Strain Analysis and Conformational Dynamics
Cyclopropane rings exhibit significant strain energy due to their compressed bond angles. Computational studies estimate the strain energy of unsubstituted cyclopropane at 27.5 kcal/mol , primarily attributed to angular deformation and torsional stress . In this compound, the introduction of a fluorosulfonyl-methyl substituent exacerbates this strain. The substituent’s electron-withdrawing nature polarizes adjacent C–C bonds, further destabilizing the ring.
Conformational analysis reveals that the cyclopropane ring adopts a rigid, planar geometry, with the fluorosulfonyl-methyl group occupying an equatorial-like position to minimize steric clashes with the tert-butyl carbamate. This arrangement imposes a dihedral angle of 120° between the sulfonyl group and the carbamate nitrogen, as predicted by density functional theory (DFT) calculations. The strain energy of the substituted cyclopropane in this compound is estimated to exceed 30 kcal/mol , based on comparative studies of analogous systems .
| Cyclopropane Property | Value |
|---|---|
| Ring Strain Energy (Unsubstituted) | 27.5 kcal/mol |
| Estimated Strain (Substituted) | >30 kcal/mol |
| Bond Angle Deviation | 60° (vs. 109.5° ideal) |
Fluorosulfonyl-Methyl Substituent Electronic Effects
The fluorosulfonyl-methyl group (–CH₂SO₂F) introduces pronounced electronic effects. The sulfonyl moiety (–SO₂–) acts as a strong electron-withdrawing group, reducing electron density at the cyclopropane ring through inductive effects. Fluorine’s electronegativity further polarizes the S–F bond, creating a dipole moment that stabilizes negative charge on the sulfonyl oxygen atoms.
Spectroscopic data (e.g., ¹⁹F NMR) indicate a chemical shift of –45 ppm for the fluorine atom, consistent with its attachment to an electron-deficient sulfur center. The methylene (–CH₂–) linker between the sulfonyl group and the cyclopropane ring allows limited conjugation, resulting in a bond order of 1.2 for the C–S bond, as determined by natural bond orbital (NBO) analysis. This electronic configuration enhances the substituent’s susceptibility to nucleophilic attack at the sulfur atom, a key consideration in synthetic applications .
Carbamate Protecting Group Functionality and Reactivity
The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine functionality, offering stability under basic and nucleophilic conditions. The Boc group’s cleavage typically requires acidic conditions, such as treatment with trifluoroacetic acid (TFA) or HCl in dioxane, which protonate the carbamate oxygen, leading to tert-butyl cation elimination .
In this compound, the carbamate’s reactivity is modulated by steric hindrance from the tert-butyl group and electronic effects from the adjacent cyclopropane. Kinetic studies of analogous compounds show that Boc deprotection proceeds with a half-life of 2–4 hours in 4 M HCl/dioxane at 25°C, slower than less sterically hindered carbamates . This delayed reactivity is advantageous in multi-step syntheses requiring selective amine protection.
| Carbamate Property | Value |
|---|---|
| Deprotection Conditions | 4 M HCl/dioxane, 25°C |
| Half-Life (Deprotection) | 2–4 hours |
| Thermal Stability | Stable to 150°C |
Properties
Molecular Formula |
C10H18FNO4S |
|---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
tert-butyl N-[[1-(fluorosulfonylmethyl)cyclopropyl]methyl]carbamate |
InChI |
InChI=1S/C10H18FNO4S/c1-9(2,3)16-8(13)12-6-10(4-5-10)7-17(11,14)15/h4-7H2,1-3H3,(H,12,13) |
InChI Key |
LVHXCIXMBRYWIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC1)CS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate involves several stepsThe reaction conditions typically involve moderate temperatures and the use of organic solvents to facilitate the reactions .
Chemical Reactions Analysis
tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the fluorosulfonyl group to a sulfonamide or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorosulfonyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines
Scientific Research Applications
tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate involves its interaction with specific molecular targets. The fluorosulfonyl group can form strong bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Analysis
Notes:
Key Observations :
- The target compound’s fluorosulfonyl group may require specialized reagents (e.g., SO₂F₂ gas or fluorosulfonyl chloride) for introduction, contrasting with the milder conditions for nitropyrimidine coupling in .
- Cyclopropane rings in analogs (e.g., ) are typically formed via [2+1] cycloaddition or Simmons-Smith reactions .
Table 3: Property Comparison
Analysis :
Table 4: Hazard Profiles
Key Notes:
- The fluorosulfonyl group in the target compound may pose greater risks (e.g., sulfonic acid formation upon hydrolysis) compared to cyano () or aryl () analogs .
- Safety protocols for analogs emphasize glove/eye protection and ventilation, which are critical for handling the target compound .
Biological Activity
tert-Butyl ((1-((fluorosulfonyl)methyl)cyclopropyl)methyl)carbamate is a specialized organic compound with potential applications in medicinal chemistry. Its unique structure, characterized by a tert-butyl group, a cyclopropyl moiety, and a fluorosulfonyl group, suggests significant biological activity, particularly in enzyme inhibition and drug design. This article explores the biological properties of this compound, supported by data tables and relevant research findings.
- Chemical Formula : C₁₃H₁₈FNO₄S
- Molecular Weight : 253.29 g/mol
- IUPAC Name : tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopropyl}carbamate
The presence of the fluorosulfonyl group enhances the electrophilic nature of the compound, which may facilitate nucleophilic substitution reactions and interactions with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound often exhibit significant biological properties. The following sections summarize key findings related to its biological activity.
Enzyme Inhibition Potential
Compounds containing fluorosulfonyl groups have been studied for their potential as enzyme inhibitors. The unique structural features of this compound suggest it may interact with various enzymes, possibly affecting their activity.
- Mechanism of Action : The electrophilic nature of the fluorosulfonyl group may allow it to form covalent bonds with nucleophilic residues in target enzymes, leading to inhibition.
Case Studies and Research Findings
- Inhibition Studies : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, enzyme assays demonstrated that similar fluorosulfonamide derivatives showed IC50 values in the micromolar range against various targets .
- Pharmacological Profiles : Compounds with structural similarities have shown promising results in pharmacological tests, suggesting that this compound could be a candidate for further development as a drug. For example, fluorinated carbamates have been linked to improved potency in drug interactions due to enhanced binding affinities .
-
Comparative Analysis : A comparison with other similar compounds highlights its unique properties:
Compound Name CAS Number Key Features Tert-butyl N-(thiophen-3-ylmethyl)carbamate 1314538-78-7 Contains thiophene; used in organic synthesis Tert-butyl N-{1-cyclopropyl-3-(fluorosulfonyl)propan-2-yl}carbamate 2167576-12-5 Larger propanoyl chain; different reactivity profile Tert-butyl (1-formylcyclopropyl)carbamate Not provided Lacks fluorosulfonyl group; different functional properties
Future Research Directions
Further studies are required to elucidate the specific biological effects of this compound. Key areas for future research include:
- Binding Affinity Studies : Investigating how this compound interacts with various biological macromolecules could provide insights into its pharmacological potential.
- In Vivo Testing : Conducting animal studies to evaluate the efficacy and safety of this compound as a potential therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
